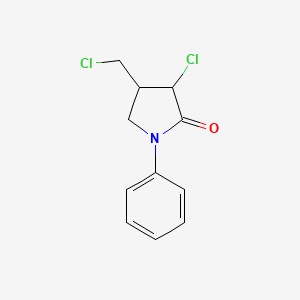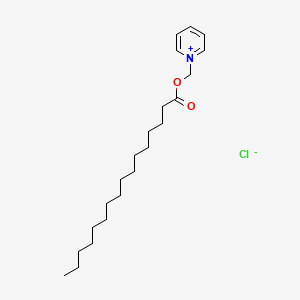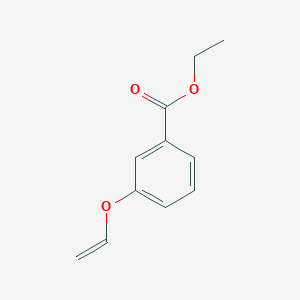
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups, as well as a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the reaction of 1-phenylpyrrolidin-2-one with chlorinating agents. One common method is the chlorination of 1-phenylpyrrolidin-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro and chloromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature and the use of appropriate solvents, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidinones.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
科学研究应用
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with molecular targets through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 3-Chloro-4-methyl-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(bromomethyl)-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(fluoromethyl)-1-phenylpyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
CAS 编号 |
61213-20-5 |
|---|---|
分子式 |
C11H11Cl2NO |
分子量 |
244.11 g/mol |
IUPAC 名称 |
3-chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO/c12-6-8-7-14(11(15)10(8)13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI 键 |
FWMJJJCMZPLTNY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)


![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)

![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)


![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
